molecular formula C9H5F3N2S B2460799 4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole CAS No. 77414-48-3

4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole

Cat. No.: B2460799
CAS No.: 77414-48-3
M. Wt: 230.21
InChI Key: GCOGMQHLRUVCLR-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole typically involves the reaction of 3-(trifluoromethyl)aniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as improved stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)aniline
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

Compared to similar compounds, 4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the thiadiazole ring can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2S/c10-9(11,12)7-3-1-2-6(4-7)8-5-15-14-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOGMQHLRUVCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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